molecular formula C10H12ClNO2 B11776781 7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B11776781
M. Wt: 213.66 g/mol
InChI Key: GHAGYMCHPMTHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound that belongs to the class of oxazepines These compounds are characterized by a seven-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-4-methoxybenzylamine with ethylene oxide in the presence of a base can lead to the formation of the desired oxazepine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

7-chloro-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine

InChI

InChI=1S/C10H12ClNO2/c1-13-9-5-8(11)4-7-6-12-2-3-14-10(7)9/h4-5,12H,2-3,6H2,1H3

InChI Key

GHAGYMCHPMTHKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCCNC2)Cl

Origin of Product

United States

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